molecular formula C16H15FO3 B14772996 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane

2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B14772996
M. Wt: 274.29 g/mol
InChI Key: WHVQTEAMHNHCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base to form 5-(benzyloxy)-2-fluorophenol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also influence the compound’s biological activity, potentially enhancing its efficacy in therapeutic applications .

Properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

2-(2-fluoro-5-phenylmethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C16H15FO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2

InChI Key

WHVQTEAMHNHCAH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.